molecular formula C9H7BrN2O2 B1428695 Methyl 5-bromo-1H-indazole-4-carboxylate CAS No. 1037840-79-1

Methyl 5-bromo-1H-indazole-4-carboxylate

Cat. No.: B1428695
CAS No.: 1037840-79-1
M. Wt: 255.07 g/mol
InChI Key: ZVKNYIAOEMIAKP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1H-indazole-4-carboxylate: is a brominated derivative of indazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring and a carboxylate ester group at the 4th position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with indazole or its derivatives as the starting material.

  • Bromination: The indazole ring is brominated at the 5th position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

  • Carboxylation: The brominated indazole is then carboxylated to introduce the carboxylate ester group. This can be achieved using reagents like methyl chloroformate or dimethyl carbonate under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the bromine atom into other functional groups.

  • Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of substituted indazole derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including indazole-4-carboxylic acid.

  • Reduction Products: Reduced derivatives, such as 5-bromo-1H-indazole-4-methanol.

  • Substitution Products: Substituted indazoles with different functional groups at the 5th position.

Scientific Research Applications

Chemistry: Methyl 5-bromo-1H-indazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in the development of new drugs, particularly in the fields of oncology and infectious diseases. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Indazole derivatives, including “Methyl 5-bromo-1H-indazole-4-carboxylate”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on developing more efficient synthetic approaches and exploring their potential therapeutic applications .

Mechanism of Action

Target of Action

Indazole derivatives, which include methyl 5-bromo-1h-indazole-4-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

Indazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could have diverse molecular and cellular effects.

Action Environment

Like other chemical compounds, its action and stability could be influenced by factors such as temperature, ph, and the presence of other chemicals .

Comparison with Similar Compounds

  • Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: A nitro-substituted derivative with different chemical properties and applications.

  • 5-Bromo-4-fluoro-1-methyl-1H-indazole:

Uniqueness: Methyl 5-bromo-1H-indazole-4-carboxylate is unique in its combination of bromine and carboxylate ester groups, which confer specific reactivity and utility in various chemical syntheses and research applications.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

methyl 5-bromo-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKNYIAOEMIAKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC2=C1C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731109
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037840-79-1
Record name Methyl 5-bromo-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromo-1H-indazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-2-methylbenzoate (5.44 g, 22.3 mmol) in acetic acid (110 mL) was added a solution of sodium nitrite (1.69 g, 24.5 mmol) in water (11 mL) at room temperature and, after stirring for 20 hr, the organic solvent was evaporated under reduced pressure. The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane=10/90→30/70) to give the title compound (4.86 g, yield 86%).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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